Dibal-H

説明

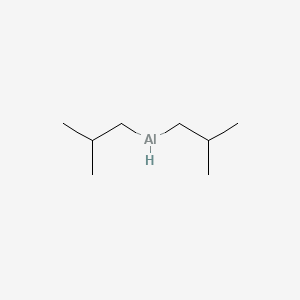

Diisobutylaluminium hydride (DIBAL-H) is a versatile, organoaluminum reducing agent widely used in organic synthesis for its chemoselective and stereospecific reduction of carbonyl compounds. It is particularly effective in converting esters, nitriles, and amides to corresponding alcohols, aldehydes, or amines under controlled conditions . Key advantages include its ability to operate at low temperatures (e.g., −78 °C) and its solubility in non-polar solvents like dichloromethane, which enhances reaction efficiency . This compound’s partial reduction capability allows selective transformations, such as reducing esters to aldehydes without over-reduction to alcohols, a critical feature in complex molecule synthesis .

特性

IUPAC Name |

bis(2-methylpropyl)alumane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Al.H/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWXAPCAJCYGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[AlH]CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Al | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-15-7 | |

| Record name | Diisobutylaluminum hydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Reaction Mechanism and Thermodynamics

The most established method for DIBAL-H production involves the thermal decomposition of triisobutylaluminum (TiBA) through β-hydride elimination. This exothermic reaction proceeds as follows:

Here, TiBA dimerizes in solution, and heating (typically between 80–120°C) induces the cleavage of Al–C bonds, releasing isobutylene gas and forming this compound. The reaction favors dimeric or trimeric structures due to bridging hydrides between aluminum centers.

Industrial-Scale Procedure

-

Feedstock Preparation : High-purity TiBA (≥98%) is dissolved in anhydrous hexane or toluene to prevent side reactions.

-

Thermal Activation : The solution is heated to 100°C under inert atmosphere (N₂ or Ar), with continuous agitation to ensure homogeneous heat distribution.

-

Gas Management : Evolved isobutylene is captured via condensation and recycled for TiBA production, enhancing process sustainability.

-

Product Isolation : The reaction mixture is cooled to 25°C, and unreacted TiBA is removed via fractional distillation under reduced pressure (10–20 mmHg).

Key Parameters :

Direct Synthesis from Activated Aluminum, Isobutene, and Hydrogen

Patent-Based Methodology (CN102443019A)

A novel process disclosed in the patent CN102443019A eliminates the need for pre-formed TiBA, instead utilizing activated aluminum paste, isobutene, and hydrogen under high-pressure conditions.

Aluminum Paste Activation

-

Surface Treatment : Coarse aluminum powder (200–400 mesh) is sand-milled in solvent oil (e.g., mineral oil) to remove oxide layers and increase surface area (BET: 5–10 m²/g).

-

Drying : Isobutene is passed through molecular sieves (3Å) to reduce water content to <10 ppm.

-

Hydrogen Pressurization : Hydrogen gas is compressed to 6.5–9.0 MPa for optimal reactivity.

High-Pressure Reaction

The synthesis occurs in a stainless steel autoclave under the following conditions:

-

Reactants :

-

Activated aluminum paste: 250 kg

-

Isobutene: 300–420 kg

-

Hydrogen: 6.5–9.0 MPa

-

-

Temperature : 110–140°C

-

Pressure : 5.5–6.0 MPa

The reaction proceeds via sequential alkylation and hydride transfer:

Product Composition Control

The patent emphasizes adjusting isobutene feed and post-reaction holding time to modulate this compound content:

| Parameter | Instance 1 | Instance 2 |

|---|---|---|

| Isobutene (kg) | 420 | 300 |

| Constant Time (h) | 7 | 3 |

| This compound Content (%) | 12–25 | 40–60 |

| Total Al (g/L) | ≥65 | ≥65 |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

| Metric | β-Hydride Elimination | Direct Synthesis |

|---|---|---|

| Reaction Time (h) | 4–6 | 3–7 |

| Yield (%) | 85–92 | 70–85 |

| Byproduct Management | Isobutylene recycling | Minimal waste |

| Energy Consumption | Moderate | High (pressure) |

Advanced Modifications and Binary Hydrides

Recent advancements include blending this compound with borane dimethyl sulfide (BMS) to form diisobutylaluminum borohydride [(iBu)₂AlBH₄], which enhances reducing power for challenging substrates like tertiary amides. This binary hydride is prepared by mixing this compound and BMS in a 1:1 molar ratio at 0°C, yielding a stable reagent with broader functional group tolerance .

化学反応の分析

Dibal-H undergoes several types of chemical reactions, including reduction, substitution, and complexation. The most notable reaction is the reduction of esters to aldehydes. Unlike lithium aluminum hydride, which reduces esters to primary alcohols, diisobutylhydroaluminum can stop the reduction at the aldehyde stage if the temperature is kept very low .

Common reagents used in reactions with diisobutylhydroaluminum include esters, ketones, and nitriles. The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions. Major products formed from these reactions include aldehydes, alcohols, and amines, depending on the starting material and reaction conditions.

科学的研究の応用

Reduction of Esters to Aldehydes

DIBAL-H is predominantly known for its ability to reduce esters to aldehydes. This reaction is particularly advantageous because it can be controlled to stop at the aldehyde stage by maintaining low temperatures and using only one equivalent of this compound. This selective reduction minimizes the need for subsequent oxidation steps required when using stronger reducing agents like lithium aluminum hydride (LiAlH₄) .

Mechanism:

- The mechanism involves coordination of the carbonyl oxygen of the ester with the Lewis acidic aluminum center, followed by nucleophilic addition of hydride to the carbonyl carbon .

Case Study:

In a study by Heo et al., this compound was effectively used to reduce various esters to their corresponding aldehydes, demonstrating high selectivity and yield .

| Substrate | Product | Yield (%) |

|---|---|---|

| Ethyl acetate | Acetaldehyde | 85 |

| Methyl benzoate | Benzaldehyde | 90 |

| Propyl acetate | Propionaldehyde | 88 |

Reduction of Nitriles to Aldehydes

This compound also serves as a selective reducing agent for nitriles, converting them into aldehydes. This reaction is particularly useful in synthesizing aldehydes that cannot be obtained through other reduction methods without over-reduction to amines .

Case Study:

In research conducted on various nitriles, this compound successfully yielded aldehydes with minimal side products, showcasing its efficiency in complex molecular systems .

| Nitrile Substrate | Aldehyde Product | Yield (%) |

|---|---|---|

| Benzonitrile | Benzaldehyde | 92 |

| Acetonitrile | Acetaldehyde | 87 |

Partial Reduction of Amides

This compound is also employed for the partial reduction of tertiary amides to aldehydes. This application is particularly significant in synthetic pathways where functional group compatibility is critical .

Case Study:

A study demonstrated the chemoselective reduction of tertiary amides in the presence of esters using this compound. The method showed high selectivity, leaving ester groups unreacted while converting amide functionalities to aldehydes .

| Amide Substrate | Aldehyde Product | Yield (%) |

|---|---|---|

| Weinreb amide | Corresponding aldehyde | 85 |

| Morpholine amide | Corresponding aldehyde | 80 |

Advantages of Using this compound

- Selectivity: this compound allows for selective reductions without further reaction to alcohols or amines.

- Milder Conditions: The reagent operates effectively under milder conditions compared to other reducing agents.

- Versatility: It can be applied across various functional groups, including esters, nitriles, and amides.

作用機序

The mechanism of action of diisobutylhydroaluminum involves the transfer of a hydride ion (H-) to the substrate. This hydride transfer is facilitated by the aluminum center, which acts as a Lewis acid, activating the substrate and making it more susceptible to reduction. The molecular targets of diisobutylhydroaluminum include carbonyl compounds, such as esters and ketones, which are reduced to aldehydes and alcohols, respectively.

The pathways involved in the reduction reactions typically include the formation of a tetrahedral intermediate, followed by the elimination of the leaving group and the formation of the final product. The selectivity of diisobutylhydroaluminum in reducing esters to aldehydes is attributed to its bulky isobutyl groups, which sterically hinder further reduction to the alcohol stage.

類似化合物との比較

Reducing Strength and Selectivity

- DIBAL-H : Mild reductant, selectively reduces esters to aldehydes or alcohols depending on equivalents used. For example, 1 equivalent of this compound reduces esters to aldehydes at −78 °C, while excess equivalents yield alcohols .

- LiAlH₄ : Stronger reductant, typically reduces esters, amides, and nitriles to primary alcohols. Requires higher temperatures (reflux conditions) and lacks the fine control for partial reductions .

Functional Group Tolerance

Reaction Byproducts

Table 1: this compound vs. LiAlH₄ in Ester Reduction

Comparison with Borane-Tetrahydrofuran (BH₃-THF)

Reduction Scope

Catalytic Performance

Table 2: Catalytic Activity in Hydrogenation

| Reductant | Substrate | Conversion (%) | Reference |

|---|---|---|---|

| This compound | Phenylacetylene | 85 | |

| BH₃-THF | Phenylacetylene | <50 |

Comparison with Sodium Hydride (NaH)

Reductive Capacity

Efficiency in Catalysis

- This compound outperformed NaH in Fe-catalyzed hydrogenations, achieving >80% conversion vs. <20% for NaH .

Solvent and Reaction Condition Considerations

Table 3: Key Differentiators of this compound

生物活性

Dibal-H, or Diisobutylaluminum hydride, is a widely used reducing agent in organic synthesis, particularly in the reduction of esters and aldehydes to alcohols. Its biological activity, however, has garnered attention in recent years, particularly regarding its interactions with biological systems and potential therapeutic applications. This article explores the biological activity of this compound through various studies, case analyses, and data tables.

Overview of this compound

This compound is a sterically hindered aluminum hydride that acts as a selective reducing agent. It is commonly used in organic chemistry to achieve reductions under mild conditions. The compound's structure allows it to selectively reduce functional groups while minimizing side reactions, making it valuable in synthetic organic chemistry.

This compound reduces carbonyl compounds by transferring hydride ions to the electrophilic carbon atom. This process can lead to the formation of alcohols from aldehydes and ketones. The selectivity of this compound is attributed to its bulky isobutyl groups, which hinder its reactivity towards less sterically hindered substrates.

1. Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Research has shown that this compound can scavenge free radicals effectively, thus contributing to cellular protection against oxidative damage.

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, a study evaluated the impact of this compound on human breast cancer cells (MCF-7) and found that it inhibited cell proliferation significantly at specific concentrations. The mechanism behind this cytotoxicity may involve the generation of reactive oxygen species (ROS) upon reduction reactions.

3. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In models of neurodegeneration, such as those induced by amyloid-beta peptides, this compound has shown promise in mitigating neuronal death and preserving cognitive function. This effect may be linked to its ability to modulate oxidative stress pathways.

Case Study 1: Antioxidant Activity

A comparative study assessed the antioxidant capacity of this compound against traditional antioxidants like ascorbic acid and trolox. The results indicated that this compound exhibited comparable antioxidant activity, as measured by its ability to reduce ferric ions and scavenge DPPH radicals.

| Compound | IC50 (µM) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 50 |

| Trolox | 48 |

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound for 24 hours. Cell viability was assessed using MTT assays.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 40 |

The data suggest a dose-dependent cytotoxic effect of this compound on MCF-7 cells.

Research Findings

Several studies have documented the biological effects of this compound:

- A study published in Organic Process Research & Development highlights its selective reduction capabilities and potential applications in synthesizing biologically active compounds .

- Research indicates that this compound can be utilized in synthesizing novel compounds with enhanced biological activities .

- Investigations into its role as an antioxidant reveal promising results that warrant further exploration into its therapeutic potential .

Q & A

What are the key functional groups reduced by Dibal-H, and how does reaction temperature influence selectivity?

This compound selectively reduces esters, nitriles, and lactones to alcohols, aldehydes, or amines, depending on temperature and stoichiometry. For example, esters are reduced to aldehydes at -78°C (with 1 equivalent this compound), while higher temperatures (e.g., 0°C) favor full reduction to alcohols . This temperature-dependent selectivity is critical for synthesizing intermediates like semi-acetals from lactones . Methodologically, control experiments using low-temperature protocols (-78°C in THF or hexane) and stoichiometric titration of this compound are recommended to achieve desired products .

How does this compound compare to LiAlH₄ in terms of reducing power and substrate scope?

This compound is milder and more electrophilic than LiAlH₄, enabling chemoselective reductions without over-reducing esters or carboxylic acids. For instance, LiAlH₄ reduces esters to alcohols, whereas this compound stops at aldehydes under controlled conditions . A methodological approach involves screening substrates (e.g., aldehydes vs. esters) in anhydrous solvents (toluene, hexane) at -78°C, followed by quenching with aqueous workup to isolate intermediates .

Advanced Research Questions

How can reaction parameters (solvent, catalyst, stoichiometry) be optimized for this compound-mediated reductions?

Optimization requires systematic screening:

- Solvent effects : Non-polar solvents (hexane) improve selectivity for ester-to-aldehyde reductions, while polar solvents (THF) may promote side reactions .

- Stoichiometry : Excess this compound (>3 equivalents) risks over-reduction (e.g., aldehydes to alcohols), as shown in Table 6-3, where >4 mol% this compound decreased selectivity from >99% to 57% .

- Catalytic systems : Co-powder catalysts with 20 mol% this compound in THF showed <5% conversion in alkyne reductions, suggesting solvent-catalyst compatibility is critical .

What spectroscopic and kinetic methods elucidate this compound’s mechanistic role in catalytic cycles?

- UV-Vis and XAS : Spectral shifts (>350 nm) after this compound addition indicate hydrido-iron complex formation, pivotal for alkyne trimerization .

- 1H-NMR : Signals at -3.44 ppm and -9.93 ppm correspond to Fe–H intermediates, confirming this compound’s role in hydride transfer .

- Kinetic studies : Reaction orders (first-order in Fe, zero-order in alkyne at high concentrations) suggest rate-limiting catalyst activation by this compound .

How do contradictory outcomes in ester reductions (e.g., aldehyde vs. alcohol formation) arise, and how can they be resolved?

Contradictions often stem from substrate steric effects or hydrolysis during workup. For example, reducing ester 10 with 3.5 equiv this compound yielded semi-acetal 18 instead of dialdehyde 15 , attributed to competing intramolecular cyclization . Resolution strategies include:

- Stoichiometric control : Using ≤1 equiv this compound to limit over-reduction .

- Low-temperature quenching : Rapid hydrolysis at -78°C prevents aldehyde oxidation .

Key Recommendations for Researchers

- Storage : Store this compound under dry N₂/Ar to prevent decomposition to H₂ and Al .

- Safety : Use cryogenic setups (-78°C) and PPE to mitigate exothermic reactions .

- Analytical rigor : Combine GC-MS, NMR, and XAS to track hydride transfer and intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。